molecular formula C12H17N3O3 B5763473 4-[(4-Methylpiperazin-1-yl)methyl]-2-nitrophenol

4-[(4-Methylpiperazin-1-yl)methyl]-2-nitrophenol

Cat. No.: B5763473
M. Wt: 251.28 g/mol
InChI Key: WITWBEOHGAFFOA-UHFFFAOYSA-N
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Description

4-[(4-Methylpiperazin-1-yl)methyl]-2-nitrophenol is an organic compound that features a nitrophenol group and a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]-2-nitrophenol typically involves the nucleophilic substitution of a nitrophenol derivative with a methylpiperazine. One common method includes the reaction of 4-nitrophenol with 4-methylpiperazine in the presence of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at room temperature for several hours, followed by the addition of water to precipitate the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of safer solvents and reagents is considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylpiperazin-1-yl)methyl]-2-nitrophenol can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using hydrogenation with palladium on carbon (Pd/C) as a catalyst.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

    Oxidation: The methyl group on the piperazine ring can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and Pd/C catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Reduction: 4-[(4-Methylpiperazin-1-yl)methyl]-2-aminophenol.

    Substitution: Various ethers or esters depending on the substituent.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

4-[(4-Methylpiperazin-1-yl)methyl]-2-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Methylpiperazin-1-yl)methyl]-2-nitrophenol involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of certain tyrosine kinases by binding to their active sites, thereby blocking downstream signaling pathways that promote cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Methylpiperazin-1-yl)methyl]-2-nitrophenol is unique due to the presence of both a nitrophenol group and a methylpiperazine moiety, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-13-4-6-14(7-5-13)9-10-2-3-12(16)11(8-10)15(17)18/h2-3,8,16H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITWBEOHGAFFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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